molecular formula C17H11F3N2O5 B2920519 Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate CAS No. 866050-65-9

Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate

Número de catálogo B2920519
Número CAS: 866050-65-9
Peso molecular: 380.279
Clave InChI: OIKKMICQELNSJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate is a useful research compound. Its molecular formula is C17H11F3N2O5 and its molecular weight is 380.279. The purity is usually 95%.
BenchChem offers high-quality Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Agents A study by Bouzard et al. (1992) explored the synthesis and structure-activity relationships of fluoronaphthyridines, including compounds structurally related to methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate, for their antibacterial activities. This research indicates the potential of these compounds as antibacterial agents, highlighting the importance of the 5-methyl group and the cycloalkylamino appendage for in vitro and in vivo activity (Bouzard et al., 1992).

Luminescence Properties and Synthesis Kozlov et al. (2010) investigated the synthesis and luminescence properties of compounds including methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates. The research focused on the three-component condensation, resulting in compounds with spectral luminescence properties, underscoring the significance of these compounds in the development of new luminescent materials (Kozlov et al., 2010).

Novel Heterocyclic Systems Deady and Devine (2006) described the creation of novel heterocyclic systems through the manipulation of compounds structurally related to methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate. Their work illustrates the versatility of these compounds in generating new heterocyclic systems with potential applications in pharmaceuticals and materials science (Deady & Devine, 2006).

Regioselective Homolytic Substitution Research by Plodek et al. (2012) on benzo[c][2,7]naphthyridines, closely related to the compound , showed regioselective homolytic substitutions under specific conditions. This study provides insights into the chemical reactivity of naphthyridines and their potential for creating complex organic structures with applications in drug development and synthetic chemistry (Plodek et al., 2012).

Microwave-Assisted Synthesis for Antibacterial and Antifungal Activities Bhat et al. (2015) demonstrated an efficient microwave-assisted synthesis of compounds including methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. These compounds exhibited significant in vitro antimicrobial and antifungal activities, suggesting the potential of similar compounds for use in developing new antimicrobial agents (Bhat et al., 2015).

Propiedades

IUPAC Name

methyl 4-oxo-3-(2,2,2-trifluoroethyl)-[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O5/c1-25-16(24)14-13-8(2-3-22(15(13)23)6-17(18,19)20)9-4-11-12(27-7-26-11)5-10(9)21-14/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIKKMICQELNSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=CC3=C(C=C2C4=C1C(=O)N(C=C4)CC(F)(F)F)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-oxo-3-(2,2,2-trifluoroethyl)-3,4-dihydro[1,3]benzodioxolo[5,6-c][2,7]naphthyridine-5-carboxylate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.